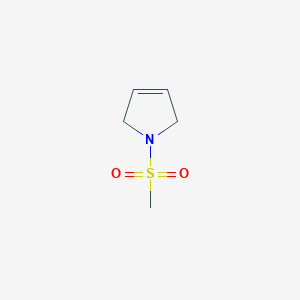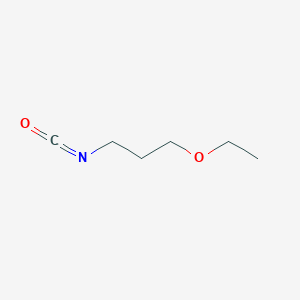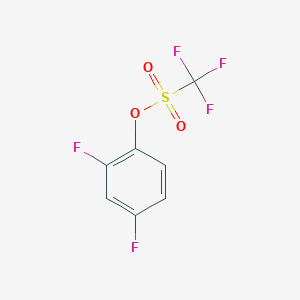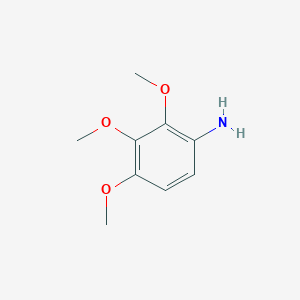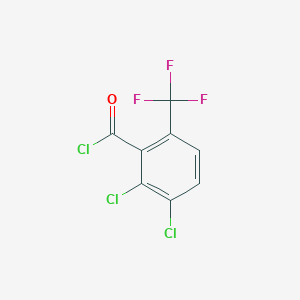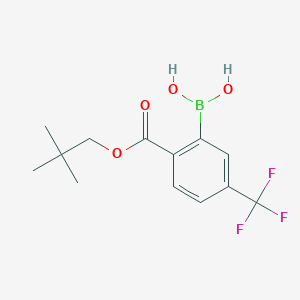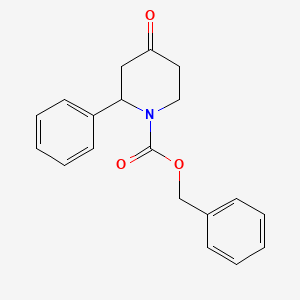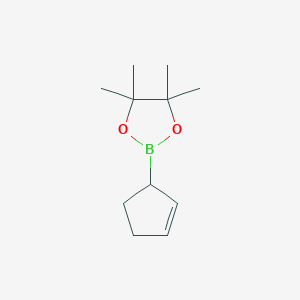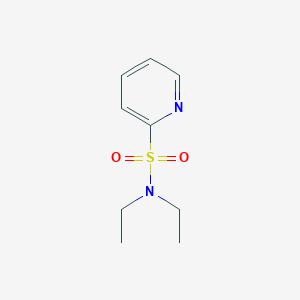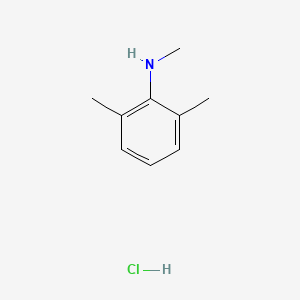
N,2,6-Trimethylaniline hydrochloride
Übersicht
Beschreibung
“N,2,6-Trimethylaniline hydrochloride” is a chemical compound with the formula C9H14ClN . It is used in laboratory chemicals and in the synthesis of substances . It is also a precursor to dyes .
Physical And Chemical Properties Analysis
“N,2,6-Trimethylaniline hydrochloride” has a molecular weight of 171.67 . The physical and chemical properties of this compound are not explicitly provided in the search results.Wissenschaftliche Forschungsanwendungen
DNA Damage Evaluation
N,2,6-Trimethylaniline hydrochloride's derivatives, such as 2,4,6-trimethylaniline, have been studied for their DNA-damaging effects. A study by Przybojewska demonstrated that 2,4,6-trimethylaniline can cause DNA damage in the bone marrow cells of mice, indicating its genotoxic and potentially carcinogenic properties (Przybojewska, 1997).
Reductive Deamination Research
Research involving derivatives of N,2,6-Trimethylaniline has been conducted to study their chemical reactions, such as the unusual reductive deamination of 2,6-Dibromo-3,4,5-trimethylaniline by alkyl nitrites in N,N-Dimethylformamide. This study by Suzuki et al. contributes to the understanding of organic chemical reactions involving aniline derivatives (Suzuki, Mishina, & Hanafusa, 1978).
Structural Studies
The structural aspects of N,2,6-Trimethylaniline hydrochloride and its derivatives have been explored in studies like the one by Tenon et al., which investigated the dimorphism of N-(3-hydroxysalicylidene)-2,4,6-trimethylaniline. This research contributes to understanding the molecular structure and behavior of these compounds (Tenon, Kodjo, Carles, & Aycard, 1999).
Biochemical Studies
Biochemical studies have looked at compounds such as Trimethylamine N-oxide (TMAO), derived from N,2,6-Trimethylaniline hydrochloride, focusing on its role in biological systems. Ufnal et al.'s study highlights TMAO's involvement in cardiovascular diseases and its biological functions across various organisms (Ufnal, Żądło, & Ostaszewski, 2015).
Thermolysis Studies
Research into the thermal properties of N,2,6-Trimethylaniline hydrochloride derivatives, such as the thermolysis of its nitrate and perchlorate salts, provides insights into their thermal behavior and potential applications. Kapoor et al. studied the thermal decomposition and proposed possible pathways of thermolysis for these compounds (Kapoor, Kapoor, Singh, Singh, & Goel, 2010).
Extraction and Quantification Techniques
Research has also been conducted on techniques for extracting and quantifying derivatives of N,2,6-Trimethylaniline hydrochloride, like the study by Lokhande et al. on the liquid-liquid extraction of palladium(II) with N-n-octylaniline (Lokhande, Anuse, & Chavan, 1998)
Safety And Hazards
“N,2,6-Trimethylaniline hydrochloride” is classified as having acute toxicity, both oral (Category 4) and dermal (Category 4), and inhalation (Category 1). It can cause skin irritation (Category 2) and serious eye irritation (Category 2A). It is harmful if swallowed or in contact with skin, and fatal if inhaled .
Eigenschaften
IUPAC Name |
N,2,6-trimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-7-5-4-6-8(2)9(7)10-3;/h4-6,10H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWCHKXBXYCETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589520 | |
| Record name | N,2,6-Trimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,6-Trimethylaniline hydrochloride | |
CAS RN |
70522-62-2 | |
| Record name | N,2,6-Trimethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chlorobenzyl)amino]nicotinonitrile](/img/structure/B1356160.png)

![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine](/img/structure/B1356165.png)
